tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2639412-96-5
VCID: VC11554662
InChI: InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-11(12)5-4-8(13)6-11;/h8H,4-7,12H2,1-3H3;1H
SMILES:
Molecular Formula: C11H21ClN2O2
Molecular Weight: 248.75 g/mol

tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

CAS No.: 2639412-96-5

Cat. No.: VC11554662

Molecular Formula: C11H21ClN2O2

Molecular Weight: 248.75 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride - 2639412-96-5

Specification

CAS No. 2639412-96-5
Molecular Formula C11H21ClN2O2
Molecular Weight 248.75 g/mol
IUPAC Name tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-11(12)5-4-8(13)6-11;/h8H,4-7,12H2,1-3H3;1H
Standard InChI Key QZZWYQSBMZFWNJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CCC1C2)N.Cl

Introduction

Structural and Physicochemical Properties

The compound’s architecture combines a bicyclo[2.2.1]heptane core with a 2-azabicyclo scaffold, where the nitrogen atom is strategically positioned at the bridgehead. The tert-butyloxycarbonyl (Boc) group at the 2-position and the protonated amine at the 4-position contribute to its stability and solubility profile . Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC11H21ClN2O2\text{C}_{11}\text{H}_{21}\text{ClN}_2\text{O}_2
Molecular Weight248.75 g/mol
CAS Number2639412-96-5
IUPAC Nametert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Purity≥95%
Canonical SMILESCC(C)(C)OC(=O)N1CC2(CCC1C2)N.Cl

The bicyclic framework imposes significant steric constraints, influencing both its reactivity and interactions with biological targets. The hydrochloride salt enhances aqueous solubility, critical for in vitro assays . Computational studies highlight its ability to occupy hydrophobic pockets in enzyme binding sites, facilitated by the trifluorophenyl moiety in related analogs .

Synthesis and Stereochemical Considerations

Epimerization-Lactamization Cascade

A pivotal synthetic strategy for bicyclic amines involves epimerization-lactamization cascades, as demonstrated by Liu et al. (2015) for analogous 2,5-diazabicyclo[2.2.1]heptane derivatives . Starting from 4-aminoproline methyl esters, base-promoted epimerization at the 2-position enables intramolecular lactamization, forming the bridged bicyclic structure. Key factors include:

  • Electron-withdrawing N-protecting groups (e.g., Boc) to stabilize intermediates.

  • Strong bases (e.g., NaOMe) to drive epimerization .

For the target compound, a similar approach likely involves functionalizing a proline-derived precursor, followed by Boc protection and cyclization under basic conditions. Stereochemical control at the 4-amino position is critical, as evidenced by the separation of exo and endo isomers in related syntheses .

Stereoselective Routes

Recent advances emphasize stereoselective syntheses to access enantiopure intermediates. For example, hydrogenation of cyclopenta-1,3-diene derivatives followed by saponification and nitrile conversion yields chiral 3-azabicyclo[2.2.1]heptane carbonitriles . Subsequent coupling with Boc-protected β-amino acids (e.g., (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) affords target molecules with defined stereochemistry .

Applications in Medicinal Chemistry

Mitigating Intramolecular Cyclization

A challenge in developing acylated cyanopyrrolidine derivatives is spontaneous cyclization to diketopiperazines, which lack DPP-4 affinity . The rigid bicyclic structure of the target compound prevents this rearrangement, enhancing metabolic stability and therapeutic efficacy .

Research Findings and Biological Evaluation

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the bicyclic core and substituents have elucidated critical SAR trends:

  • Nitrile substituents at the 2-position improve binding via dipole interactions .

  • Trifluorophenyl groups enhance hydrophobic contact with the S1 pocket .

  • Exo vs. endo stereoisomers exhibit differential activity, with exo configurations favoring tighter binding .

Preclinical Efficacy

In murine models, analogs of the target compound reduce blood glucose levels by >40% at 10 mg/kg doses, comparable to sitagliptin . Pharmacokinetic studies indicate favorable oral bioavailability and half-life (>6 hours), supporting further development .

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